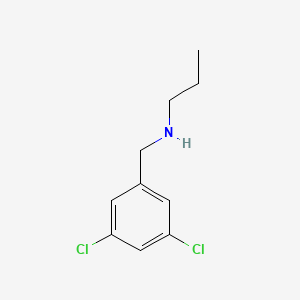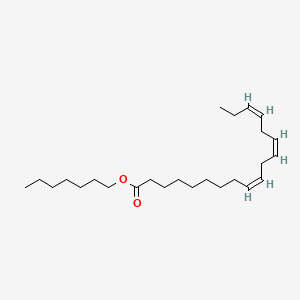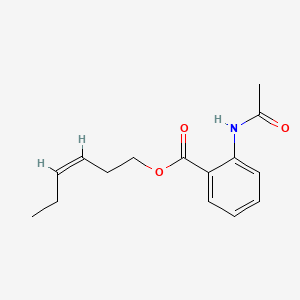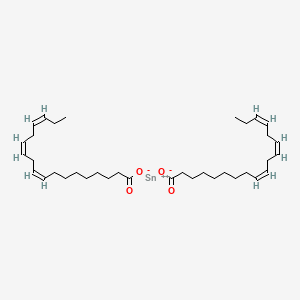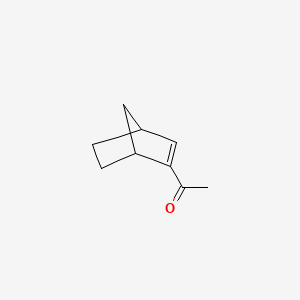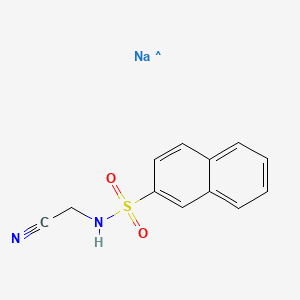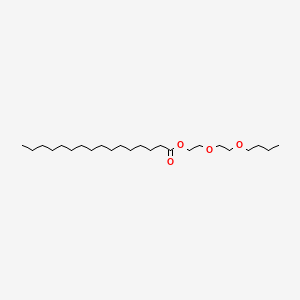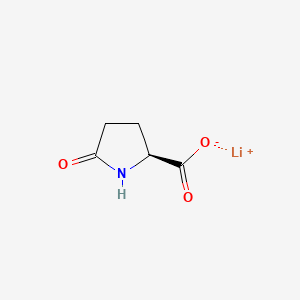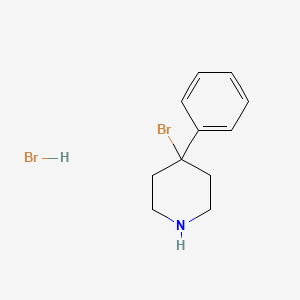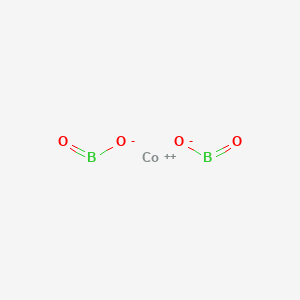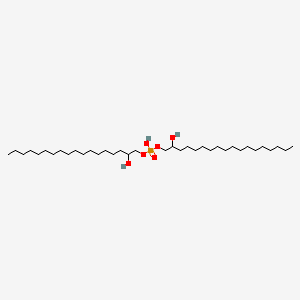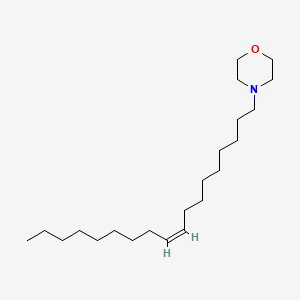
(Z)-4-(Octadec-9-en-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Octadec-9-en-1-yl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with an octadec-9-en-1-yl group. This compound is notable for its unique structure, which combines the properties of morpholine and a long-chain alkene, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Octadec-9-en-1-yl)morpholine typically involves the reaction of morpholine with an appropriate octadec-9-en-1-yl halide under basic conditions. A common method includes:
Reactants: Morpholine and octadec-9-en-1-yl bromide.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at elevated temperatures (around 60-80°C) for several hours to ensure complete reaction.
Purification: The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(Octadec-9-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The alkene can be hydrogenated to form the corresponding alkane using hydrogen gas and a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(Octadec-9-en-1-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential as a bioactive compound in antimicrobial and antifungal studies.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (Z)-4-(Octadec-9-en-1-yl)morpholine depends on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes due to its amphiphilic structure, leading to cell lysis.
Surfactant Properties: It reduces surface tension by aligning at the interface of water and oil, stabilizing emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-Octadec-9-en-1-yl methanesulfonate
- (Z)-Octadec-9-en-1-yl acetate
- (Z)-Octadec-9-en-1-yl chloride
Uniqueness
(Z)-4-(Octadec-9-en-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and potential biological activity compared to other long-chain alkenes. This makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
84696-69-5 |
|---|---|
Molekularformel |
C22H43NO |
Molekulargewicht |
337.6 g/mol |
IUPAC-Name |
4-[(Z)-octadec-9-enyl]morpholine |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h9-10H,2-8,11-22H2,1H3/b10-9- |
InChI-Schlüssel |
OSNVKHBQAYVRFA-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CCOCC1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


